6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a thiophene ring fused to a pyrrolo[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a thiophene derivative with a pyridine derivative under specific conditions. For instance, the gold(I)-catalyzed intramolecular hydrothiophenylation of N-thiophen-3-yl alkynylamides has been reported as an efficient synthetic route .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.
Scientific Research Applications
6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-(thiophen-2-yl)pyridine and 3-(thiophen-2-yl)pyridine share structural similarities with 6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine.
Pyridine Derivatives: Compounds such as 2-phenylpyridine and 2-(benzo[b]thiophen-2-yl)pyridine are also structurally related.
Uniqueness
This compound is unique due to the fusion of the thiophene ring with the pyrrolo[3,2-b]pyridine core. This fusion imparts distinct electronic and structural properties, making it valuable for specific applications in medicinal chemistry and materials science.
Biological Activity
6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H8N2S with a molecular weight of 200.26 g/mol. The compound features a pyrrolo-pyridine core fused with a thiophene ring, contributing to its unique chemical reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C11H8N2S |
Molecular Weight | 200.26 g/mol |
CAS Number | 2340293-25-4 |
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of pyrrolo[3,2-b]pyridine derivatives, including this compound. Research indicates that compounds within this class can inhibit the growth of various cancer cell lines. For instance, in vitro evaluations against breast cancer cell lines MDA-MB-231 and MCF-7 demonstrated significant reductions in cell viability at concentrations as low as 6.25 µM, suggesting strong antitumor potential .
Mechanism of Action:
The anticancer effects are hypothesized to be mediated through interactions with specific membrane proteins involved in cancer progression. Notably, five proteins were identified as potential targets:
- 5-HT6 (PDB-ID: 7XTB)
- mGluR2 (PDB-ID: 7EPF)
- ghrelinR (PDB-ID: 7NA8)
- H3 (PDB-ID: 7F61)
- Ox2R (PDB-ID: 6TPN) .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. A study focusing on various pyrrole derivatives indicated that certain compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL . Although specific data for this compound is limited, the structural similarities suggest potential efficacy against bacterial pathogens.
Case Study: Anticancer Efficacy
In a recent investigation involving synthesized pyrrolo[3,4-b]pyridin derivatives, one compound showed a remarkable ability to decrease viability in triple-negative breast cancer cells by over 70% at higher concentrations . This emphasizes the structural importance of the pyrrole unit in conferring biological activity.
Case Study: Antimicrobial Evaluation
Another study evaluated the antimicrobial efficacy of various derivatives derived from pyrrole structures, revealing that modifications to the thiophene ring significantly enhanced activity against Gram-positive bacteria . This suggests that further exploration into the modifications of this compound could yield compounds with enhanced antimicrobial properties.
Properties
Molecular Formula |
C11H8N2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
6-thiophen-3-yl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C11H8N2S/c1-3-12-11-5-9(6-13-10(1)11)8-2-4-14-7-8/h1-7,12H |
InChI Key |
UFEYFDMTCIMMCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)C3=CSC=C3 |
Origin of Product |
United States |
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